molecular formula C13H11N5O3S B13992327 5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole CAS No. 66961-54-4

5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B13992327
CAS No.: 66961-54-4
M. Wt: 317.33 g/mol
InChI Key: JDRPULZAJSMGBY-UHFFFAOYSA-N
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Description

5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitro group, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by nitration to introduce the nitro group.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the imidazole derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known antimicrobial agent with a similar imidazole ring structure.

    Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.

    Ornidazole: Similar to metronidazole and tinidazole, used for its antimicrobial properties.

Uniqueness

5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

66961-54-4

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

5-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C13H11N5O3S/c1-17-10(14-7-11(17)18(19)20)8-22-13-15-12(16-21-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

JDRPULZAJSMGBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CSC2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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